molecular formula C21H12O6 B13993493 2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione CAS No. 27575-46-8

2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione

Cat. No.: B13993493
CAS No.: 27575-46-8
M. Wt: 360.3 g/mol
InChI Key: UFXKTCNWYNYJDN-UHFFFAOYSA-N
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Description

Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties. Benzo[a]pyrene derivatives are often studied for their environmental and biological impacts, particularly their roles as pollutants and carcinogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) typically involves multi-step organic reactions. One common approach is the cyclization of biphenyl intermediates, followed by functional group modifications to introduce the hydroxyl and methoxy groups . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

Industrial production of such complex PAHs is less common due to their potential toxicity and environmental impact. when required, these compounds are synthesized in controlled laboratory environments using advanced organic synthesis techniques. The production process involves stringent safety measures to handle the hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, methoxylated, and quinone derivatives, which are often studied for their biological activities and environmental impacts .

Scientific Research Applications

Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes convert the compound into reactive intermediates, such as diol epoxides, which can form covalent adducts with DNA. This interaction can lead to mutations and initiate carcinogenesis . The compound also interacts with the aryl hydrocarbon receptor (AhR), which regulates the expression of detoxifying enzymes .

Properties

CAS No.

27575-46-8

Molecular Formula

C21H12O6

Molecular Weight

360.3 g/mol

IUPAC Name

2,6,12-trihydroxy-4-methoxybenzo[a]pyrene-5,10-dione

InChI

InChI=1S/C21H12O6/c1-27-21-12-6-8(22)5-10-14(24)7-11-15-9(3-2-4-13(15)23)19(25)18(20(21)26)17(11)16(10)12/h2-7,22,24-25H,1H3

InChI Key

UFXKTCNWYNYJDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=C3C2=C4C(=C5C(=O)C=CC=C5C(=C4C1=O)O)C=C3O)O

Origin of Product

United States

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